3-(3-Bromo-2-methylpropyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-2-methylpropyl)thiophene is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylpropyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the reaction of 3-methylthiophene with N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds under mild conditions and yields the desired brominated product.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2-methylpropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with varied properties.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while oxidation and reduction can lead to sulfoxides or sulfides .
Scientific Research Applications
3-(3-Bromo-2-methylpropyl)thiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2-methylpropyl)thiophene involves its interaction with specific molecular targets. The bromine atom and thiophene ring play crucial roles in its reactivity and binding to biological molecules. The compound can modulate various pathways, depending on its functionalization and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene derivative with similar reactivity but different substitution patterns.
3-Bromo-2-(3-bromo-2-methylpropyl)thiophene: A compound with additional bromine atoms, leading to different chemical properties.
Uniqueness
3-(3-Bromo-2-methylpropyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11BrS |
---|---|
Molecular Weight |
219.14 g/mol |
IUPAC Name |
3-(3-bromo-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H11BrS/c1-7(5-9)4-8-2-3-10-6-8/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
NVVDPDKWTDNMRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CSC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.